tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate
CAS No.: 2059955-88-1
Cat. No.: VC2611187
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059955-88-1 |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) |
| Standard InChI Key | YQEMWTZLMFJDLC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO |
Introduction
Chemical Identity and Properties
tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is a heterocyclic compound with CAS No. 2059955-88-1. It features a pyridazine core with specific functional groups that contribute to its pharmacological potential.
Basic Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2059955-88-1 |
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| Structure | Pyridazine core with tert-butyl carbamate and hydroxymethyl groups |
The molecular structure includes three key components: a pyridazine ring (the core heterocyclic structure), a hydroxymethyl substituent, and a tert-butyl carbamate group. This combination of features contributes to its unique chemical behavior and potential biological interactions.
Physical Characteristics
The physical properties of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate influence its handling, storage, and application in research settings. The compound demonstrates solubility characteristics that make it suitable for various experimental protocols and biological testing. Its stability under appropriate storage conditions allows for extended experimental use, an important consideration for research applications.
Synthesis Methodology
The synthesis of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate typically follows established organic chemistry procedures, with specific reaction conditions optimized to ensure high yield and purity.
Synthetic Pathway
The primary synthetic route involves the reaction of 6-(hydroxymethyl)pyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates, which could compromise yield and product quality.
Reaction Conditions
| Parameter | Condition |
|---|---|
| Reagents | 6-(hydroxymethyl)pyridazine, tert-butyl chloroformate |
| Base | Triethylamine |
| Solvent | Anhydrous conditions (typically DCM or THF) |
| Temperature | Typically room temperature |
| Atmosphere | Inert (N₂ or Ar) |
| Purification | Column chromatography |
The synthesis requires careful control of reaction parameters to ensure optimal outcomes. Anhydrous conditions are particularly important as moisture can lead to side reactions or decomposition of sensitive intermediates.
Chemical Reactivity
Functional Group Reactivity
The compound contains multiple reactive functional groups that can participate in various chemical transformations:
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The hydroxymethyl group can undergo oxidation, substitution, and elimination reactions
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The tert-butyl carbamate group serves as a protected amine that can be deprotected under acidic conditions
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The pyridazine ring can participate in electrophilic and nucleophilic aromatic substitution reactions
Common Transformations
The compound can undergo various chemical reactions, including:
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Oxidation of the hydroxymethyl group to aldehyde or carboxylic acid
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Substitution of the hydroxyl group to form various derivatives
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Hydrolysis of the carbamate group to reveal the free amine
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Further functionalization of the pyridazine ring through various coupling reactions
Biological Activity and Mechanisms
Mechanism of Action
The biological activity of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is attributed to its ability to interact with specific molecular targets in biological systems. These interactions typically involve:
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Hydrogen bonding through the hydroxymethyl and carbamate groups
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Hydrophobic interactions via the tert-butyl group
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Potential covalent bonding with nucleophilic residues in proteins
These interaction mechanisms can lead to the inhibition or activation of specific biochemical pathways, influencing cellular signaling and metabolic processes that may be relevant to disease states.
Pharmacological Effects
The compound's biological activity profile suggests potential applications in several therapeutic areas:
| Potential Application | Mechanism |
|---|---|
| Enzyme Inhibition | Interaction with active sites through hydrogen bonding and hydrophobic effects |
| Receptor Modulation | Binding to specific receptor domains to influence signaling pathways |
| Cellular Signaling | Influence on downstream signaling cascades through protein interactions |
The specific pharmacological effects are likely dependent on concentration, cellular context, and the presence of other biological molecules.
Research Applications
Medicinal Chemistry Applications
tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate has demonstrated potential in medicinal chemistry research due to its structural features and reactivity profile. Its applications include:
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Serving as a building block in the synthesis of more complex bioactive molecules
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Functioning as a pharmacophore in drug discovery programs
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Acting as a model compound for structure-activity relationship studies
Structure-Activity Relationships
Key Structural Features
The biological activity of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is influenced by several structural elements:
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The pyridazine ring provides a planar, electron-deficient scaffold for molecular recognition
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The hydroxymethyl group offers hydrogen bonding capabilities and serves as a site for further chemical modifications
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The tert-butyl carbamate group introduces steric bulk and additional hydrogen bonding sites
Comparative Analysis
When compared to similar compounds, tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate demonstrates distinct properties that may contribute to its specific biological activities and chemical behavior.
Transport and Cellular Interactions
Membrane Transport
The transport of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate across cellular membranes is an important consideration for its biological efficacy. Studies suggest that this transport is mediated by specific transporters, which enhance the compound's bioavailability in biological systems.
Cellular Distribution
Following cellular uptake, the compound likely distributes according to its physicochemical properties, with potential accumulation in specific cellular compartments based on pH gradients and protein binding affinities.
Future Research Directions
Challenges and Opportunities
While the compound shows promise in various applications, several challenges remain, including:
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Optimization of its physicochemical properties for improved bioavailability
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Elucidation of its precise mechanisms of action in biological systems
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Development of specific analytical methods for its detection and quantification
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